
N-Desmethyl N-Benzyloxycarbonyltropan-3alpha-yl-(2-chloro-2,2-diphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine involves multiple steps, typically starting with the preparation of the core nortropine structure
Chemical Reactions Analysis
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl and 2-chloro-2,2-diphenylacetyl groups, leading to the formation of various substituted products
Scientific Research Applications
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine is utilized in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: While not widely used industrially, it serves as a reference material in various analytical applications
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine involves its interaction with specific molecular targets. The benzyloxycarbonyl and 2-chloro-2,2-diphenylacetyl groups play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Tropine: Similar in structure but with different reactivity and applications.
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Atropine: Another related compound with distinct pharmacological properties.
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Scopolamine: Used in different research contexts, highlighting the uniqueness of each compound
Properties
Molecular Formula |
C29H28ClNO4 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
benzyl (1S,5R)-3-(2-chloro-2,2-diphenylacetyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C29H28ClNO4/c30-29(22-12-6-2-7-13-22,23-14-8-3-9-15-23)27(32)35-26-18-24-16-17-25(19-26)31(24)28(33)34-20-21-10-4-1-5-11-21/h1-15,24-26H,16-20H2/t24-,25+,26? |
InChI Key |
YUPRDOLGTAIHFD-IQCGEYIDSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


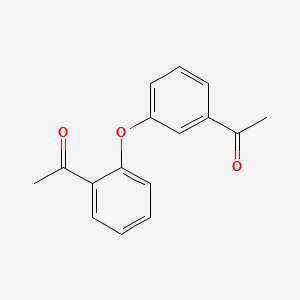
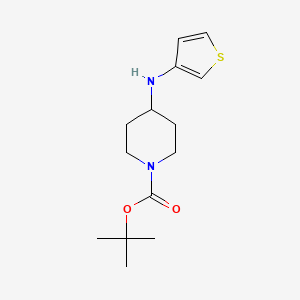
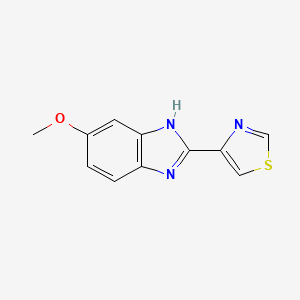
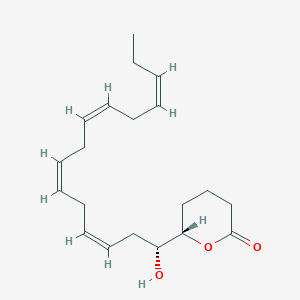

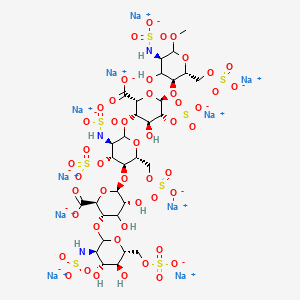
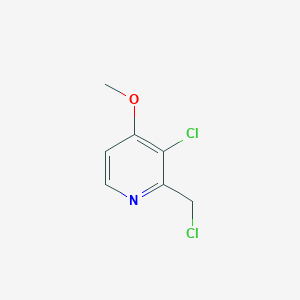

![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
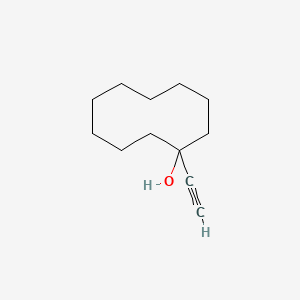
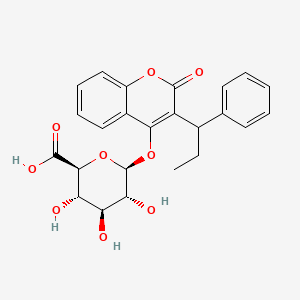
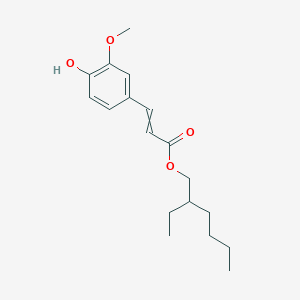
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
